molecular formula C27H18F3N5O6 B2739249 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 894931-24-9

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2739249
CAS RN: 894931-24-9
M. Wt: 565.465
InChI Key: SWOJWELSLYRXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C27H18F3N5O6 and its molecular weight is 565.465. The purity is usually 95%.
BenchChem offers high-quality 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

The chemical synthesis of quinazoline and oxadiazole derivatives involves various innovative synthetic strategies. For instance, the reactions of anthranilamide with isocyanates offer a facile synthesis pathway to produce 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds through direct reflux or stirring at room temperature in acetonitrile. This method provides an efficient approach to synthesize complex quinazoline derivatives, which are significant in medicinal chemistry due to their diverse biological activities (Chern et al., 1988).

Biological Activities

Quinazoline and oxadiazole derivatives have been investigated for various pharmacological activities, including antihistaminic and anti-inflammatory properties. These compounds have shown promising results in preclinical models. For example, novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones have been synthesized and evaluated for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. Some of these compounds showed comparable efficacy to chlorpheniramine maleate, a reference antihistamine drug, with minimal sedative effects, indicating their potential as prototype molecules for future development as new classes of H1-antihistaminic agents (Alagarsamy et al., 2005).

properties

CAS RN

894931-24-9

Product Name

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Molecular Formula

C27H18F3N5O6

Molecular Weight

565.465

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C27H18F3N5O6/c28-27(29,30)16-7-4-8-17(9-16)31-22(36)12-34-19-11-21-20(39-14-40-21)10-18(19)25(37)35(26(34)38)13-23-32-24(33-41-23)15-5-2-1-3-6-15/h1-11H,12-14H2,(H,31,36)

InChI Key

SWOJWELSLYRXQJ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC(=C4)C(F)(F)F)CC5=NC(=NO5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.